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(4-Ethylphenyl)phosphonic acid

Thermal analysis Polymorphism Process chemistry

Conventional phosphate ester monomers degrade via hydrolysis, compromising anti-corrosion coatings. (4-Ethylphenyl)phosphonic acid offers a hydrolytically stable C-P bond and tunable hydrophobicity (LogP ~1.55). - Stable C-P bond resists hydrolysis-preferred scaffold per U.S. Patent 5,077,366 - Enhanced LogP (~1.55) enables water-excluding SAMs on metal oxides and aerospace alloys - Defined pKa (~1.99) ensures reproducible mono-deprotonation for MOF synthesis with Zn²⁺, Co²⁺, Cu²⁺

Molecular Formula C8H11O3P
Molecular Weight 186.14 g/mol
CAS No. 6873-66-1
Cat. No. B11945650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylphenyl)phosphonic acid
CAS6873-66-1
Molecular FormulaC8H11O3P
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)P(=O)(O)O
InChIInChI=1S/C8H11O3P/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
InChIKeyCRPRCSYCZWFVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethylphenyl)phosphonic Acid: Physicochemical Baseline


(4-Ethylphenyl)phosphonic acid is a para-ethyl-substituted arylphosphonic acid with the molecular formula C₈H₁₁O₃P and a molecular weight of 186.14 g/mol . It belongs to the organophosphorus family where a phosphonic acid group (–P(=O)(OH)₂) is directly bonded to an aromatic ring bearing an ethyl substituent at the 4-position [1]. Key physicochemical properties include a melting point of 178–178.5 °C , a predicted pKa of 1.99 ± 0.10 , a predicted density of 1.29 ± 0.1 g/cm³ , and a LogP (partition coefficient) of approximately 1.55 . The compound is commercially available through major suppliers including Sigma-Aldrich (AldrichCPR collection) as a specialty research chemical . Its synthesis was first systematically described by Freedman and Doak in 1955 as part of a series on isomeric ethylphenylphosphonic acids [2], and it can be accessed synthetically via hydrolysis of diethyl (4-ethylphenyl)phosphonate under acidic conditions or through Grignard-based routes [1].

Workflow
Arylphosphonic acid probe for surface functionalization and MOF synthesis
Selection
Para-ethyl substitution for defined hydrophobicity and metal-binding geometry
Use Context
Research on hydrolytically stable coatings, SAMs, and metal-organic frameworks

(4-Ethylphenyl)phosphonic Acid: Why Substitution Fails


Arylphosphonic acids are not interchangeable commodities; the identity and position of the aromatic substituent directly modulate three critical performance-determining properties: (i) hydrophobicity (LogP), which governs interfacial behavior in self-assembled monolayers (SAMs) and liquid–liquid extraction ; (ii) acidity (pKa), which dictates metal coordination strength and pH-dependent solubility ; and (iii) thermal behavior (melting point), which affects processability in polymer and materials applications . Substituting (4-ethylphenyl)phosphonic acid with unsubstituted phenylphosphonic acid, the 4-methyl analog, or the constitutional isomer (2-phenylethyl)phosphonic acid would meaningfully alter these parameters, compromising reproducibility in surface functionalization protocols, MOF synthesis, and corrosion-resistant polymer formulations. The quantitative evidence below demonstrates that the para-ethyl substitution pattern produces a distinct property profile not replicated by its closest structural analogs.

Hydrophobicity
(4-Ethylphenyl)phosphonic acid: LogP ~1.55
Alter SAM packing density and corrosion barrier properties vs. phenyl (LogP ~1.02) or methyl (LogP ~0.80) analogs.
Metal Binding
Para isomer: sterically unencumbered phosphonic acid group
Shift metal coordination geometry and pH-dependent speciation if ortho/meta isomers or mixtures are used.
Processing
Melting point 178–178.5 °C; low aqueous solubility (~2.4 g/L)
Reduce thermal processing window and increase aqueous leaching if lower-melting, more soluble phenylphosphonic acid is used.

(4-Ethylphenyl)phosphonic Acid: Quantitative Differentiation


Melting Point Advantage over Phenylphosphonic Acid

The experimentally determined melting point of (4-ethylphenyl)phosphonic acid (178–178.5 °C) is significantly higher than that of unsubstituted phenylphosphonic acid (158–165 °C, with a literature consensus near 163 °C) , representing an increase of approximately 15–20 °C. This elevated melting point indicates stronger intermolecular hydrogen-bonding networks in the crystalline state, driven by the electron-donating ethyl substituent, and provides a wider thermal processing window for applications requiring solid-state handling at elevated temperatures.

Melting Point
Cross-study comparable
ΔT ≈ +15 to +20 °C
Supports wider thermal processing window vs. phenylphosphonic acid
Capillary method; target 178–178.5 °C vs. comparator ~163 °C
Thermal analysis Polymorphism Process chemistry

Higher LogP vs. Phenyl and Methyl Analogs

The LogP (octanol–water partition coefficient) of (4-ethylphenyl)phosphonic acid is approximately 1.53–1.55 (ACD/Labs predicted) , substantially higher than that of phenylphosphonic acid (LogP ~1.02) and (4-methylphenyl)phosphonic acid (LogP ~0.80) . The ethyl substituent contributes approximately +0.5 to +0.7 LogP units relative to the methyl analog, reflecting a meaningful increase in hydrophobicity. This enhanced lipophilicity directly impacts the packing density and stability of self-assembled monolayers (SAMs) on metal oxide surfaces, where increased hydrophobic character of the tail group correlates with improved corrosion barrier properties [1].

LogP Hydrophobicity
Cross-study comparable
ΔLogP ≈ +0.5 to +0.75 vs. methyl analog
Hydrophobicity increase relevant for denser, more stable SAMs
ACD/Labs predicted; target 1.53–1.55 vs. 4-methyl analog ~0.80
Surface functionalization SAM formation Interfacial engineering

pKa Modulation for Metal Binding

The predicted first pKa of (4-ethylphenyl)phosphonic acid is 1.99 ± 0.10 , which is higher (less acidic) than that of phenylphosphonic acid (pK₁ = 1.83–1.86, experimentally determined) and (4-methylphenyl)phosphonic acid (pK₁ = 1.84) . The electron-donating ethyl group reduces the acidity of the phosphonic acid moiety by approximately 0.15 pKa units compared to the unsubstituted analog. This shift, while modest, can influence the pH window over which the singly deprotonated species predominates, which is the active form for metal ion coordination in MOF synthesis and extraction chemistry [1].

pKa Modulation
Cross-study comparable
ΔpKa₁ ≈ +0.13 to +0.16
Reduced acidity shifts optimal pH for mono-deprotonated metal binding
Predicted 1.99 ± 0.10 vs. experimental 1.83–1.86 for phenyl analog
Metal coordination Ligand design pH-dependent binding

Anti-Corrosive Monomer Structural Specificity

U.S. Patent 5,077,366 (McEwen and Schmidt, assigned to Dow Chemical) explicitly discloses (2-(4-ethylphenyl)ethenyl)-phosphonic acid—a derivative incorporating the (4-ethylphenyl)phosphonic acid scaffold—as a monomer for hydrolytically stable anti-corrosive polymers [1]. The patent teaches that the phosphonic acid moiety bonded to an aromatic ring bearing a para-ethyl substituent provides a combination of hydrolytic stability (resistance to C–P bond cleavage) and strong metal-surface adhesion that is not achievable with phosphate ester or carboxylate monomers [1]. The ethyl substituent at the para position is specifically identified as a preferred embodiment, with the phosphonic acid group enabling strong interactions with metals, metal ions, and ores [1]. This specific structural motif—an aromatic ring with a para-ethyl substituent and a directly attached phosphonic acid group—is structurally distinct from generic phenylphosphonic acid and is the basis for its claimed utility in corrosion-resistant polymer formulations.

Anti-Corrosive Monomer
Direct head-to-head
Patent-backed scaffold for hydrolytically stable polymers
C–P bond resists hydrolysis, addressing phosphate ester degradation
U.S. Patent 5,077,366; Dow Chemical disclosure
Anti-corrosion polymers Phosphonic acid monomers Hydrolytic stability

Critical Isomeric Distinction: para vs. ortho/meta

The 1955 study by Freedman and Doak established that the Friedel–Crafts phosphonylation of ethylbenzene yields a mixture of isomeric ethylphenylphosphonic acids, including substantial amounts of the meta isomer alongside lesser amounts of the ortho isomer [1]. The para isomer—(4-ethylphenyl)phosphonic acid—must therefore be obtained through isomer-specific synthetic routes (e.g., Grignard reaction of 4-bromoethylbenzene with PCl₃ followed by hydrolysis) or through careful purification of the isomeric mixture [1]. The physical and coordination properties of the ortho-, meta-, and para- isomers differ due to steric and electronic effects: the para isomer presents the ethyl substituent in the position farthest from the phosphonic acid group, minimizing steric hindrance to metal coordination and maximizing the conjugate electronic effect of the alkyl substituent. Procurement of the correct regioisomer is therefore essential for reproducible results in any application where the spatial orientation of the phosphonic acid group relative to the ethyl substituent affects performance.

Regioisomeric Identity
Direct head-to-head
para isomer minimizes steric hindrance to metal coordination
Isomeric purity essential for reproducible coordination chemistry
Freedman & Doak (1955) synthesis; ortho/meta isomers alter properties
Regioisomer purity Synthetic reproducibility Structure–property relationships

Lower Aqueous Solubility vs. Phenylphosphonic Acid

The predicted water solubility of (4-ethylphenyl)phosphonic acid at 25 °C is approximately 2,402 mg/L (2.4 g/L) based on the KOWWIN v1.67 estimation method , which is dramatically lower than the experimentally determined water solubility of phenylphosphonic acid at 40.4 g/100 mL (404 g/L) at 25 °C . This represents an approximately 168-fold reduction in aqueous solubility, directly attributable to the hydrophobic ethyl substituent. This large solubility differential has practical consequences: (4-ethylphenyl)phosphonic acid is far less prone to aqueous leaching from coatings and surface treatments, yet it requires polar aprotic solvents (DMF, DMSO) for solution-phase processing.

Aqueous Solubility
Cross-study comparable
~168-fold lower vs. phenylphosphonic acid
Drastically reduced leaching risk for persistent surface coatings
Predicted 2.4 g/L vs. experimental 404 g/L for unsubstituted analog
Solubility Formulation Aqueous processing

(4-Ethylphenyl)phosphonic Acid: High-Confidence Applications


Hydrolytically Stable Anti-Corrosive Polymer Precursor

U.S. Patent 5,077,366 explicitly identifies the (4-ethylphenyl)phosphonic acid scaffold as a preferred precursor for hydrolytically stable anti-corrosive polymer monomers [1]. The phosphonic acid C–P bond resists hydrolytic cleavage under conditions that rapidly degrade phosphate ester monomers, while the para-ethyl substituent contributes to polymer matrix compatibility via its hydrophobic character (LogP ~1.55 vs. ~1.02 for unsubstituted phenylphosphonic acid) . This combination of hydrolytic stability and tunable hydrophobicity directly addresses a known failure mode of conventional phosphorus-containing monomers—namely, water-induced degradation of the polymer backbone—making this compound a rational choice for R&D programs targeting durable anti-corrosion coatings for aerospace, marine, and industrial infrastructure applications [1].

Self-Assembled Monolayers for Corrosion Protection

The elevated LogP (~1.55) and drastically reduced water solubility (~2.4 g/L vs. 404 g/L for phenylphosphonic acid) position (4-ethylphenyl)phosphonic acid as a superior candidate for forming hydrophobic, water-excluding SAMs on metal oxide surfaces (TiO₂, Al₂O₃, and aerospace alloys) [1]. Phosphonic acid SAMs have been demonstrated to outperform alkanoic acid SAMs in corrosion resistance on magnesium alloy AZ31 by electrochemical impedance spectroscopy [2]. Within the arylphosphonic acid class, the ethyl substituent's contribution of approximately +0.5 LogP units over the methyl analog is expected to yield denser, more ordered monolayers with enhanced barrier properties. For surface science groups developing corrosion-resistant nanocoatings, the defined hydrophobicity of the para-ethyl derivative provides a reproducible starting point for systematic structure–property studies.

Sterically Defined Arylphosphonic Acid MOF Linker

Arylphosphonic acids are established as superior linkers for MOFs compared to carboxylate-based ligands, offering enhanced thermal stability (thermally stable up to 400 °C in some arylphosphonate MOFs) and resistance to hydrolysis [1]. (4-Ethylphenyl)phosphonic acid provides a para-substituted scaffold where the phosphonic acid group is sterically unencumbered—unlike the ortho isomer—enabling predictable metal coordination geometry . The pKa of 1.99 ± 0.10 [2] defines the pH window for mono-deprotonation, which is the active coordination state for bridging divalent metals (Zn²⁺, Co²⁺, Cu²⁺) in phosphonate MOF synthesis. The ethyl group further provides a modest hydrophobic pocket that can influence pore environment and guest selectivity in the resulting framework. This combination of steric accessibility and defined acidity makes the para-ethyl isomer a rational linker choice for MOF researchers requiring reproducible synthesis conditions.

Metal Ion Extraction via Hydrophobic Phase Transfer

The phosphonic acid group of (4-ethylphenyl)phosphonic acid acts as a strong bidentate ligand for divalent and trivalent metal ions, while the para-ethyl substituent provides sufficient hydrophobic character (LogP ~1.55) to facilitate partitioning into organic phases during liquid–liquid extraction [1]. Arylphosphonic acid and ester blends have been patented for rare earth element extraction, where the distribution coefficient depends critically on the hydrophobicity of the extractant . Compared to phenylphosphonic acid (LogP ~1.02, water solubility 404 g/L), (4-ethylphenyl)phosphonic acid's 168-fold lower water solubility [2] minimizes extractant loss to the aqueous phase, potentially improving process economics. For coordination chemists and separation scientists, the ethyl substituent offers a middle ground between the excessively water-soluble unsubstituted analog and overly lipophilic long-chain alkylphosphonic acids that may suffer from solubility limitations in the organic phase.

Application
Selection Property
Validation Focus
Anti-Corrosive Polymer Precursor
Hydrolytically stable C–P bond scaffold
Polymer degradation resistance under aqueous conditions
Self-Assembled Monolayers (SAMs)
Elevated LogP (~1.55) and low water solubility
Hydrophobic barrier property and SAM packing density
MOF Linker Synthesis
Sterically accessible para-phosphonic acid group
Metal coordination geometry and pH-dependent deprotonation
Metal Ion Extraction
Balanced hydrophobicity and strong metal chelation
Extractant loss to aqueous phase and phase-transfer efficiency

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